3-(Tert-butoxy)-2-(methylamino)phenol
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Overview
Description
3-(Tert-butoxy)-2-(methylamino)phenol is an organic compound that features a tert-butoxy group, a methylamino group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the alkylation of 2-amino-3-hydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety can yield quinones, while reduction of a nitro group can produce an amino group.
Scientific Research Applications
3-(Tert-butoxy)-2-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-2-(methylamino)phenol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the methylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxy)-2-aminophenol: Similar structure but lacks the methylamino group.
2-(Methylamino)phenol: Lacks the tert-butoxy group.
3-(Tert-butoxy)phenol: Lacks the methylamino group.
Uniqueness
3-(Tert-butoxy)-2-(methylamino)phenol is unique due to the presence of both the tert-butoxy and methylamino groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-9-7-5-6-8(13)10(9)12-4/h5-7,12-13H,1-4H3 |
InChI Key |
UZHBHXDGIAWRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1NC)O |
Origin of Product |
United States |
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